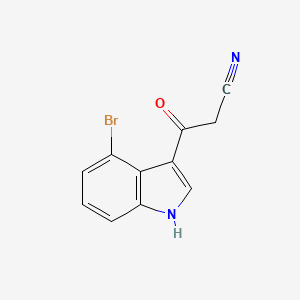
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
説明
3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound with the chemical formula C10H7BrN2O2. It is a colorless crystalline solid that is soluble in polar solvents. This compound is used in research and development for a variety of purposes, including as a precursor for the synthesis of other compounds, as a reagent in organic synthesis, and as a fluorescent label for biological assays.
科学的研究の応用
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
特性
IUPAC Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTCCMFNVUPUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



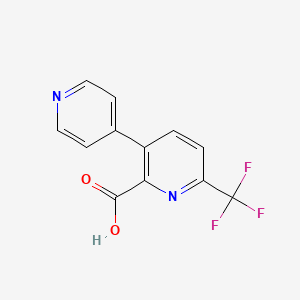
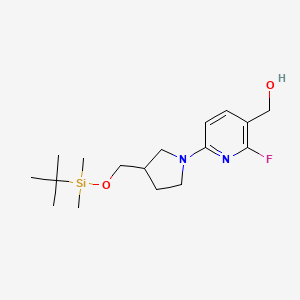
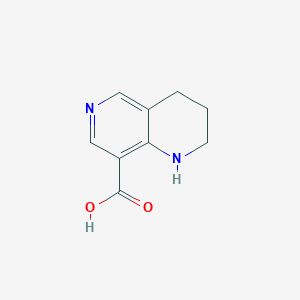
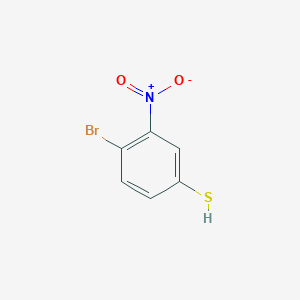
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
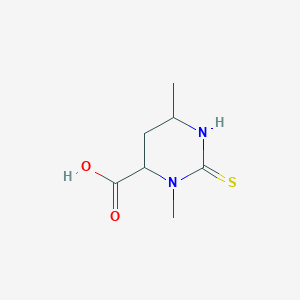
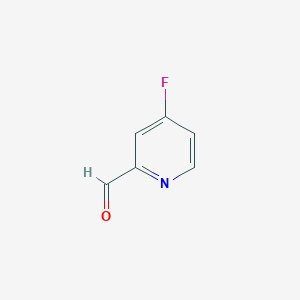
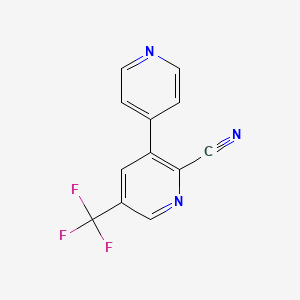
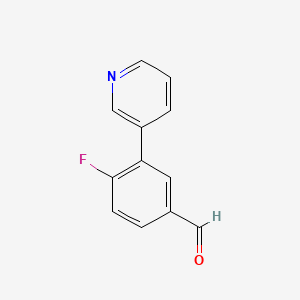
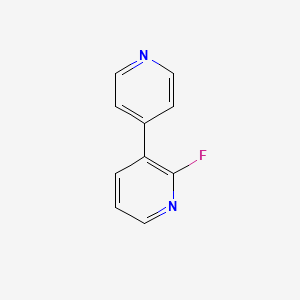
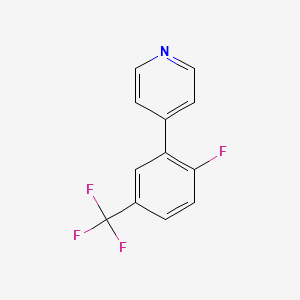
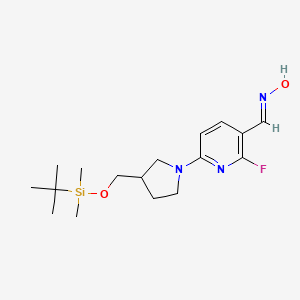
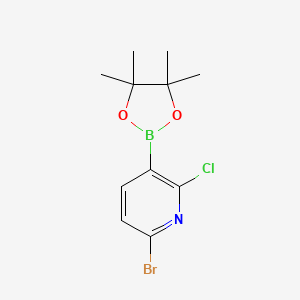
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)